molecular formula C13H18O3 B12955190 Ethyl 3-isopropyl-4-methoxybenzoate

Ethyl 3-isopropyl-4-methoxybenzoate

Cat. No.: B12955190
M. Wt: 222.28 g/mol
InChI Key: LJRAEWHLTMJPSK-UHFFFAOYSA-N
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Description

Ethyl 3-isopropyl-4-methoxybenzoate is an organic compound with the molecular formula C13H18O3 It is a derivative of benzoic acid, featuring an ethyl ester group, an isopropyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-isopropyl-4-methoxybenzoate can be synthesized through the esterification of 3-isopropyl-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropyl-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 3-isopropyl-4-methoxybenzoic acid or 3-isopropyl-4-methoxybenzaldehyde.

    Reduction: 3-isopropyl-4-methoxybenzyl alcohol.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Ethyl 3-isopropyl-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-isopropyl-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Ethyl 3-isopropyl-4-methoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 4-methoxybenzoate: Lacks the isopropyl group, leading to different chemical and biological properties.

    Ethyl 3-isopropylbenzoate: Lacks the methoxy group, affecting its reactivity and applications.

    Ethyl 4-isopropylbenzoate: The position of the isopropyl group is different, resulting in distinct chemical behavior.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-methoxy-3-propan-2-ylbenzoate

InChI

InChI=1S/C13H18O3/c1-5-16-13(14)10-6-7-12(15-4)11(8-10)9(2)3/h6-9H,5H2,1-4H3

InChI Key

LJRAEWHLTMJPSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)C(C)C

Origin of Product

United States

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